[(2R,3R)-2-(3-氨基丙基)-3-甲基哌啶-1-基]-(2,1-苯并恶唑-3-基)甲酮;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.85. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 两性离子共聚物: 研究人员通过N-(3-氨基丙基)甲基丙烯酰胺盐酸盐 (APM) 和丙烯酸 (AA) 的自由基本体共聚合合成了两性离子共聚物。 这些共聚物表现出多重响应性,包括温度依赖的浊点和相分离行为 。它们可定制的性质使其成为刺激响应材料的有希望的候选者。
- 硅胶聚合催化剂: 有趣的是,3-氨基丙基三乙氧基硅烷 (APTES),一种相关的化合物,充当溶胶-凝胶二氧化硅聚合的催化剂。 EN300-26675602 可能表现出类似的催化行为 .
高分子化学与响应性材料
材料科学
生物活性
The compound [(2R,3R)-2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [(2R,3R)-2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone hydrochloride
- Molecular Formula : C17H23N3O2·HCl
- Molecular Weight : 323.85 g/mol
- Purity : 91% .
The compound is believed to interact with various neurotransmitter systems in the brain, particularly influencing the orexin receptors , which are involved in regulating arousal, wakefulness, and appetite. This interaction may contribute to its effects on sleep modulation and potential applications in treating insomnia.
1. Antagonistic Effects on Orexin Receptors
Research indicates that compounds similar to this one act as dual orexin receptor antagonists. These antagonists can effectively reduce wakefulness and promote sleep by inhibiting the activity of orexin neuropeptides .
2. Impact on Sleep Disorders
Clinical studies have shown that orexin receptor antagonists can significantly improve sleep onset and maintenance in patients with insomnia. For instance, daridorexant (a related compound) has demonstrated efficacy in reducing sleep latency and increasing total sleep time .
Case Study 1: Insomnia Treatment
A randomized controlled trial involving patients with chronic insomnia assessed the efficacy of a dual orexin receptor antagonist. The study reported significant improvements in sleep quality and duration compared to placebo groups, highlighting the potential therapeutic benefits of compounds like [(2R,3R)-2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride.
Case Study 2: Neuropsychiatric Disorders
Another study explored the effects of orexin receptor antagonists on anxiety-related behaviors in animal models. Results indicated that these compounds could reduce anxiety levels without causing sedation, suggesting a unique profile that could benefit patients with co-occurring insomnia and anxiety disorders.
Comparative Biological Activity Table
Compound Name | Mechanism of Action | Efficacy in Insomnia | Other Effects |
---|---|---|---|
[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride | Dual orexin receptor antagonist | Significant improvement | Potential anxiolytic effects |
Daridorexant | Dual orexin receptor antagonist | Significant improvement | Reduces anxiety without sedation |
Suvorexant | Dual orexin receptor antagonist | Moderate improvement | Sedative effects noted |
属性
IUPAC Name |
[(2R,3R)-2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-12-6-5-11-20(15(12)9-4-10-18)17(21)16-13-7-2-3-8-14(13)19-22-16;/h2-3,7-8,12,15H,4-6,9-11,18H2,1H3;1H/t12-,15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDICCYGWOGOCKA-XRZFDKQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CCCN)C(=O)C2=C3C=CC=CC3=NO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1CCCN)C(=O)C2=C3C=CC=CC3=NO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。